molecular formula C34H34O6S B13682837 a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[(R)-phenylMethylene]-1-thio-

a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[(R)-phenylMethylene]-1-thio-

Cat. No.: B13682837
M. Wt: 570.7 g/mol
InChI Key: YEAMEHHMSHCNQJ-UHFFFAOYSA-N
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Description

a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[®-phenylMethylene]-1-thio-: is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features a mannopyranoside backbone with various aromatic and methoxy substituents, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions: a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[®-phenylMethylene]-1-thio- can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new aromatic or alkyl groups .

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding glycosidic bond formation and cleavage, as well as the effects of various substituents on the reactivity of glycosides .

Biology: In biological research, a-D-Mannopyranoside derivatives are investigated for their potential as enzyme inhibitors, particularly in the context of carbohydrate-processing enzymes. These studies can lead to the development of new therapeutic agents for diseases related to carbohydrate metabolism .

Medicine: The compound’s potential as a therapeutic agent extends to its use in developing drugs for treating bacterial infections. Its ability to inhibit bacterial adhesion to host tissues makes it a promising candidate for anti-adhesion therapies .

Industry: In industrial applications, the compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[®-phenylMethylene]-1-thio- involves its interaction with specific molecular targets. For example, in the context of bacterial adhesion inhibition, the compound binds to bacterial lectins, preventing them from attaching to host tissues. This disrupts the infection process and can prevent the formation of biofilms .

Comparison with Similar Compounds

Uniqueness: The uniqueness of a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[®-phenylMethylene]-1-thio- lies in its complex structure, which includes multiple aromatic and methoxy substituents. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .

Properties

Molecular Formula

C34H34O6S

Molecular Weight

570.7 g/mol

IUPAC Name

8-[(4-methoxyphenyl)methoxy]-2-phenyl-7-phenylmethoxy-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

InChI

InChI=1S/C34H34O6S/c1-35-27-19-17-25(18-20-27)22-36-31-30-29(23-38-33(40-30)26-13-7-3-8-14-26)39-34(41-28-15-9-4-10-16-28)32(31)37-21-24-11-5-2-6-12-24/h2-20,29-34H,21-23H2,1H3

InChI Key

YEAMEHHMSHCNQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OCC5=CC=CC=C5)SC6=CC=CC=C6

Origin of Product

United States

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